molecular formula C8H8INO3 B12534169 2,N-dihydroxy-5-iodo-3-methylbenzamide CAS No. 864755-98-6

2,N-dihydroxy-5-iodo-3-methylbenzamide

Cat. No.: B12534169
CAS No.: 864755-98-6
M. Wt: 293.06 g/mol
InChI Key: DILCFCUOIBZXII-UHFFFAOYSA-N
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Description

2,N-Dihydroxy-5-iodo-3-methylbenzamide is a benzamide derivative characterized by hydroxyl groups at the 2-position of the aromatic ring and the amide nitrogen (N-hydroxy), a methyl group at the 3-position, and an iodine atom at the 5-position. This unique combination of substituents confers distinct electronic, steric, and functional properties.

Properties

CAS No.

864755-98-6

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

N,2-dihydroxy-5-iodo-3-methylbenzamide

InChI

InChI=1S/C8H8INO3/c1-4-2-5(9)3-6(7(4)11)8(12)10-13/h2-3,11,13H,1H3,(H,10,12)

InChI Key

DILCFCUOIBZXII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)NO)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,N-dihydroxy-5-iodo-3-methylbenzamide typically involves the iodination of a precursor benzamide compound followed by hydroxylation and methylation. One common method involves starting with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting it with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of 2,N-dihydroxy-5-iodo-3-methylbenzamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,N-dihydroxy-5-iodo-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,N-dihydroxy-5-iodo-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,N-dihydroxy-5-iodo-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : 3-methylbenzamide with a bulky N-(2-hydroxy-tert-butyl) group.
  • Key Features : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization reactions .
  • Comparison : Unlike 2,N-dihydroxy-5-iodo-3-methylbenzamide, this compound lacks halogen substituents, reducing its utility in applications requiring heavy-atom effects (e.g., crystallography or radiotherapy).
2-Hydroxy-5-nitro-N-phenylbenzamide
  • Structure : Nitro group at position 5, phenylamide group.
  • Key Features : The electron-withdrawing nitro group enhances ring acidity, favoring electrophilic substitution at position 4 .
  • Comparison : The iodine in 2,N-dihydroxy-5-iodo-3-methylbenzamide offers a leaving group for further derivatization, whereas the nitro group in this analogue limits reactivity to reduction or displacement.
2-Chloro-5-iodo-N-(isoindolyl)benzamide
  • Structure : Chlorine at position 2, iodine at 5, and isoindole substituent.
  • Key Features : The isoindole group introduces a bicyclic structure, enhancing binding affinity in biological systems .
  • Comparison : The target compound’s hydroxyl and methyl groups improve solubility compared to the lipophilic isoindole in this analogue.

Functional Group Comparisons

Hydroxamic Acid Derivatives
  • Example : Methyl 2,4-dihydroxy-5-propanamidobenzoate ().
  • Key Features : Ester and amide groups dominate solubility and stability.
  • Comparison : The N-hydroxy group in 2,N-dihydroxy-5-iodo-3-methylbenzamide forms a hydroxamic acid structure, enabling metal chelation—a property absent in ester-based analogues .
Heterocyclic Analogues
  • Example : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide ().
  • Key Features : Benzimidazole and hydrazide groups enhance interactions with biological targets.
  • Comparison : The target compound’s iodine and hydroxyl groups prioritize halogen bonding and hydrogen bonding over heterocyclic π-π stacking .

Data Table: Key Structural and Functional Properties

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Applications References
2,N-Dihydroxy-5-iodo-3-methylbenzamide 2-OH, 3-CH₃, 5-I, N-OH Hydroxamic acid, Iodine ~323.1 (calculated) Chelation, Pharmaceuticals -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(tert-butyl-OH) N,O-Bidentate directing group 223.3 (reported) Catalysis
2-Hydroxy-5-nitro-N-phenylbenzamide 2-OH, 5-NO₂, N-Ph Nitro, Phenylamide 288.2 (reported) Benzoxazepine synthesis
2-Chloro-5-iodo-N-(isoindolyl)benzamide 2-Cl, 5-I, N-isoindolyl Chlorine, Isoindole 440.6 (reported) Unspecified biological targets

Research Findings and Implications

  • Metal Chelation : The hydroxamic acid group in 2,N-dihydroxy-5-iodo-3-methylbenzamide distinguishes it from ester and simple amide analogues, enabling applications in enzyme inhibition or metal recovery .
  • Halogen Effects : The iodine atom enhances X-ray diffraction quality in crystallography and may improve pharmacokinetic properties via halogen bonding .
  • Synthetic Versatility : The hydroxyl and iodine substituents allow sequential modifications, such as iodination or hydroxyl-directed metal coupling, which are less feasible in nitro- or chloro-substituted analogues .

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